molecular formula C26H23NO4 B6190765 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid CAS No. 2639443-02-8

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid

Cat. No.: B6190765
CAS No.: 2639443-02-8
M. Wt: 413.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid' involves the protection of the amine group of pyrrolidine, followed by the reaction with 4-carboxybenzaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The resulting amine is then protected with 9H-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc-protected amine is then coupled with 4-carboxybenzoic acid using standard peptide coupling reagents. Finally, the Fmoc group is removed using piperidine to obtain the desired compound.", "Starting Materials": [ "Pyrrolidine", "4-carboxybenzaldehyde", "Sodium borohydride", "9H-fluorenylmethoxycarbonyl chloride", "4-carboxybenzoic acid", "Peptide coupling reagents", "Piperidine" ], "Reaction": [ "Protect the amine group of pyrrolidine using a suitable protecting group such as Boc or Fmoc", "React the protected pyrrolidine with 4-carboxybenzaldehyde to form the corresponding imine", "Reduce the imine to the amine using sodium borohydride", "Protect the resulting amine with 9H-fluorenylmethoxycarbonyl (Fmoc) group", "Couple the Fmoc-protected amine with 4-carboxybenzoic acid using standard peptide coupling reagents", "Remove the Fmoc group using piperidine to obtain the desired compound" ] }

CAS No.

2639443-02-8

Molecular Formula

C26H23NO4

Molecular Weight

413.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.